2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide
Description
2-({3-Methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic thiophene-fused pyrimidine core. The molecule features a methyl group at position 3, a phenyl group at position 7, and a sulfanyl-acetamide moiety at position 2. This scaffold is widely explored in medicinal chemistry due to its versatility in targeting enzymes like kinases, cholinesterases, and sulfamoyl-dependent systems .
The compound’s synthesis likely follows established routes for thieno[3,2-d]pyrimidinones, involving cyclization of substituted thiophene precursors with urea or thiourea derivatives, followed by functionalization via nucleophilic substitution or coupling reactions .
Propriétés
IUPAC Name |
2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-30-26(32)25-24(22(16-34-25)18-8-4-2-5-9-18)29-27(30)35-17-23(31)28-19-12-14-21(15-13-19)33-20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZTWLZDWMRARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various halogenated compounds, thiols, and amines under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary but often involve solvents like dichloromethane or ethanol and may require specific temperatures or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds featuring the thienopyrimidine scaffold exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the interaction with microbial targets, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of thienopyrimidine can inhibit bacterial growth effectively, suggesting that this compound may have similar properties.
Antitumor Potential
The compound's structural similarity to other known antitumor agents positions it as a potential candidate in cancer therapy. Preliminary studies have indicated that thienopyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The specific combination of functional groups in this compound may enhance its efficacy compared to simpler analogs.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Methylthieno[3,2-d]pyrimidin-4(3H)-one | Structure | Antimicrobial | Lacks phenyl substituent |
| 7-(4-Methylphenyl)thieno[3,2-d]pyrimidin | Structure | Antitumor | Contains additional methyl group |
| N-(Phenethyl)acetamide derivative | Structure | Unknown | Different core structure |
This table highlights that while there are several analogs with promising activities, the specific combination of functional groups in 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide may provide enhanced biological activity compared to these simpler structures.
Future Research Directions
Further research is necessary to elucidate the detailed mechanisms of action for this compound and its derivatives. Key areas include:
- In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets within microbial or cancerous cells.
- Optimization of Structure : Modifying the existing structure to improve potency and reduce potential side effects.
Mécanisme D'action
The mechanism of action of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-phenoxyphenyl group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., 13a–b with methyl or methoxy groups ). However, this may reduce aqueous solubility relative to pyrimidinyl-sulfamoyl derivatives (e.g., 14 in ).
- Hydrogen bonding: The acetamide’s NH and carbonyl groups serve as H-bond donors/acceptors, a feature shared with analogs like 10a–c and 14 .
Activité Biologique
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, noted for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 405.53 g/mol. The presence of various functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core can inhibit enzymes involved in nucleotide synthesis, which is crucial for DNA replication and repair.
- Protein-Ligand Interactions : The compound may modulate signaling pathways by binding to various protein targets, affecting cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds similar to 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide exhibit significant biological activities:
| Activity | Description |
|---|---|
| Antitumor Activity | Demonstrated inhibition of tumor cell proliferation in vitro, particularly against breast cancer cells. |
| Antimicrobial Effects | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent. |
| Anti-inflammatory Effects | Reduces inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases. |
Case Studies
- Antitumor Activity : A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The compound was found to have an IC50 value indicating effective inhibition of cell growth in MCF-7 breast cancer cells (IC50 = 15 µM) .
- Antimicrobial Activity : In another study, the compound displayed significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
- Anti-inflammatory Effects : Research highlighted that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the introduction of various substituents to enhance biological activity or pharmacokinetic properties. For instance:
- Starting Materials : The synthesis often begins with 3-amino-thiophene derivatives.
- Cyclization Reactions : These reactions are crucial for forming the thieno[3,2-d]pyrimidine core.
- Functionalization : Subsequent steps involve introducing phenoxy and acetamide groups to yield the final product.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential reactions, including thienopyrimidine core formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates .
- Reaction conditions : Optimize solvent polarity (e.g., DMF for sulfanyl coupling) and temperature (e.g., 60–80°C for cyclization) .
- Catalysts : Employ phase-transfer catalysts for nucleophilic substitutions .
Table 1 : Critical Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thienopyrimidine core | Toluene | 110 | – | 65–70 |
| Sulfanyl coupling | DMF | 80 | K₂CO₃ | 75–80 |
Q. What analytical techniques are most reliable for confirming the structural integrity of intermediates and the final compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : Confirm molecular weight with high-resolution MS (HRMS) .
- Chromatography : Monitor reaction progress via TLC and validate purity with HPLC (>95%) .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) .
- Cell viability : Screen against cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Binding studies : Employ surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified phenyl (e.g., chloro, methoxy) or acetamide groups .
- Biological testing : Compare IC₅₀ values across derivatives to identify critical substituents.
Table 2 : Substituent Impact on Activity
| Derivative | Substituent (R) | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent compound | 3-methyl, 4-phenoxy | 1.2 | Kinase X |
| Derivative A | 3-ethyl, 4-chloro | 0.8 | Kinase X |
- Computational modeling : Use molecular docking to predict binding modes .
Q. How should contradictory data in biological activity across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., passage number) and assay conditions (e.g., serum concentration) .
- Off-target profiling : Screen against related targets (e.g., kinase panels) to rule out cross-reactivity .
- Dose-response validation : Repeat experiments with independent synthetic batches to confirm reproducibility .
Q. What strategies are effective for studying in vivo pharmacokinetics and toxicity?
- Methodological Answer :
- Animal models : Use rodents for bioavailability studies (oral vs. intravenous administration) .
- Metabolite profiling : Apply LC-MS/MS to identify phase I/II metabolites .
- Toxicology : Conduct acute toxicity studies (OECD 423) and histopathological analysis .
Q. How can crystallographic data improve understanding of molecular interactions with biological targets?
- Methodological Answer :
- Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., kinase) .
- X-ray diffraction : Resolve structures at <2.0 Å resolution to identify hydrogen bonds and hydrophobic interactions .
- Mutagenesis : Validate binding residues via site-directed mutagenesis (e.g., alanine scanning) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use software like SwissADME to estimate logP, solubility, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
